molecular formula C22H20N2O7S B300657 3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Cat. No. B300657
M. Wt: 456.5 g/mol
InChI Key: BAKDOVLFSNGKAP-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in recent years due to its potential therapeutic applications. It was first synthesized in 2006 by Smith and Murphy and has since been extensively studied for its biochemical and physiological effects.

Mechanism of Action

3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid acts by selectively targeting and accumulating in the mitochondria, where it scavenges reactive oxygen species (ROS) and protects against oxidative damage. It also has the ability to improve mitochondrial function by enhancing the activity of the electron transport chain and reducing mitochondrial membrane potential.
Biochemical and Physiological Effects:
3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, improving insulin sensitivity, and reducing oxidative stress. It has also been shown to protect against mitochondrial dysfunction and improve mitochondrial biogenesis.

Advantages and Limitations for Lab Experiments

3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has several advantages for use in lab experiments, including its ability to selectively target and accumulate in the mitochondria, its potent antioxidant and anti-inflammatory effects, and its ability to improve mitochondrial function. However, it also has limitations, including its high cost and limited availability.

Future Directions

There are several potential future directions for research on 3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, including its use in the treatment of neurodegenerative diseases, cardiovascular disease, and cancer. Further studies are needed to determine the optimal dosing and administration of 3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, as well as its long-term safety and efficacy. Additionally, the development of new analogs and derivatives of 3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid may lead to even more potent and effective mitochondria-targeted antioxidants.

Synthesis Methods

3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is synthesized through a multi-step process involving the reaction of 5-bromomethyl-2-furancarboxylic acid with 3-(4-morpholinyl)-2-oxopropylidene-1,3-thiazolidine-4-carboxylic acid, followed by the addition of methyl groups to the furan ring. The final product is obtained through a series of purification steps.

Scientific Research Applications

3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been studied extensively for its potential therapeutic applications in a variety of diseases, including Parkinson's disease, Alzheimer's disease, cardiovascular disease, and cancer. It has been shown to have potent antioxidant and anti-inflammatory effects, as well as the ability to improve mitochondrial function and reduce oxidative stress.

properties

Product Name

3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Molecular Formula

C22H20N2O7S

Molecular Weight

456.5 g/mol

IUPAC Name

3-methyl-4-[5-[(Z)-[3-(2-morpholin-4-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H20N2O7S/c1-13-10-14(21(27)28)2-4-16(13)17-5-3-15(31-17)11-18-20(26)24(22(29)32-18)12-19(25)23-6-8-30-9-7-23/h2-5,10-11H,6-9,12H2,1H3,(H,27,28)/b18-11-

InChI Key

BAKDOVLFSNGKAP-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.